Superior Antiproliferative Potency in HCT116 Colorectal Cancer Cells vs. PTC-209
SH498 (compound 33) exhibits significantly greater antiproliferative potency than the benchmark Bmi-1 inhibitor PTC-209. In a 72-hour SRB assay against HCT116 colorectal cancer cells, SH498 achieved an IC50 of 0.30 μM, which is 2.2-fold more potent than PTC-209's IC50 of 0.65 μM [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.30 μM |
| Comparator Or Baseline | PTC-209: 0.65 μM |
| Quantified Difference | 2.2-fold more potent |
| Conditions | HCT116 colorectal cancer cells; 72 h SRB assay |
Why This Matters
Superior potency at lower concentrations enables researchers to achieve desired Bmi-1 inhibition with reduced compound consumption and potentially lower off-target exposure in experimental systems.
- [1] Yang L, Xing Y, Xiao J, Xie J, Gao W, Xie J, Wang L, Wang J, Liu M, Yi Z, Qiu W. Synthesis of Cyanoenone-Modified Diterpenoid Analogs as Novel Bmi-1-Mediated Antitumor Agents. ACS Medicinal Chemistry Letters. 2018;9(11):1105-1110. doi:10.1021/acsmedchemlett.8b00345 View Source
